CDK2 Inhibitor Hit Identification: 40-Fold Potency Gain from 5-Bromo Derivative to Optimized Lead
In a high-throughput screening (HTS) campaign for CDK2 inhibitors, N-(5-Bromo-1,3-thiazol-2-yl)butanamide (compound 1, derived from 5-Bromothiazol-2-amine) was identified as an active hit with an IC50 of 808 nM [1]. Structure-based drug design leveraging crystal structures of CDK2/inhibitor complexes subsequently yielded a highly optimized analog, 4-[(5-isopropyl-1,3-thiazol-2-yl)amino] benzenesulfonamide (compound 4), which exhibited an IC50 of 20 nM [1]. This 40-fold improvement in potency directly stemmed from the initial 5-bromo scaffold, underscoring the value of 5-Bromothiazol-2-amine as a privileged starting point for kinase inhibitor development.
| Evidence Dimension | CDK2 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 808 nM (N-(5-Bromo-1,3-thiazol-2-yl)butanamide, compound 1) |
| Comparator Or Baseline | IC50 = 20 nM (4-[(5-isopropyl-1,3-thiazol-2-yl)amino] benzenesulfonamide, compound 4) |
| Quantified Difference | 40-fold increase in potency from initial hit to optimized lead |
| Conditions | High-throughput screening (HTS) for CDK2 inhibitors; structure-based drug design (SBDD) using CDK2 crystal structures |
Why This Matters
This demonstrates that the 5-bromo-substituted thiazole scaffold provides a tractable starting point for achieving nanomolar potency, making it a strategic choice for kinase inhibitor SAR campaigns.
- [1] PDBe. (2005). PDB entry 2btr: N-(5-Bromo-1,3-thiazol-2-yl)butanamide. Protein Data Bank in Europe. https://doi.org/10.2210/pdb2btr/pdb View Source
